- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046
Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole è un composto chimico caratterizzato da una struttura imidazolica funzionalizzata con un gruppo acetile in posizione 2 e una catena laterale tetraidrossibutilica in posizione 4. La presenza di multipli gruppi idrossilici conferisce al composto una spiccata polarità e solubilità in solventi polari, rendendolo adatto per applicazioni in sintesi organica e come intermedio in processi chimici avanzati. La sua configurazione stereochimica (R,S,R) può influenzarne la reattività e l'interazione con altri composti, offrendo selettività in reazioni enantioselettive. Questo derivato dell'imidazolo è utile in ambito farmaceutico e nella ricerca di nuovi principi attivi, grazie alla sua versatilità strutturale e alla possibilità di ulteriori modifiche funzionali.
94944-70-4 structure
Product Name:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
Numero CAS:94944-70-4
MF:C9H14N2O5
MW:230.217862606049
CID:807384
PubChem ID:329826636
Update Time:2025-07-16
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-
- 2-acetyl-5-tetrahydroxybutyl imidazole
- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone
- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE
- 2-Acetyl-4(5)-tetrahydroxybutylimidazole
- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)
- 2-Acetyl-4-tetrahydroxybutylimidazole
- 2-Athbi
- C9H14N2O5
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)
- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)
- THI
- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI
- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- AKOS040744434
- 94944-70-4
- EN300-6734460
- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-
- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-
- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
- CHEMBL488336
- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole
- 2-acetyl-4-tetrahydroxybutyl imidazole
- Z2044772905
- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone
- GTPL6626
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone
- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-
- HY-14113
- UNII-HW195J55G1
- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone
- BDBM50018269
- DTXSID20241695
- Q27088980
- CS-0003202
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- A1-50281
- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-
- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
- MFCD08752516
- SR-01000946375
- SCHEMBL306015
- HMS3648I14
- SCHEMBL10040084
- GLXC-10608
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-
- 2-Acetyl-5-(tetrahydroxybutyl)imidazole
- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE
- SR-01000946375-1
- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- HW195J55G1
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone
-
- MDL: MFCD08752516
- Inchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1
- Chiave InChI: CQSIXFHVGKMLGQ-BWZBUEFSSA-N
- Sorrisi: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO
Proprietà calcolate
- Massa esatta: 230.09000
- Massa monoisotopica: 230.09027155g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.7
- Superficie polare topologica: 127Ų
Proprietà sperimentali
- Densità: 1.536±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (28 g/l) (25°C),
- Coefficiente di ripartizione dell'acqua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).
- PSA: 126.67000
- LogP: -1.64020
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Dati doganali
- CODICE SA:2933290090
- Dati doganali:
Codice doganale cinese:
2933290090Panoramica:
2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A188490-50mg |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole |
94944-70-4 | 50mg |
$ 204.00 | 2023-09-09 | ||
| TRC | A188490-500mg |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole |
94944-70-4 | 500mg |
$ 1598.00 | 2023-09-09 | ||
| Apollo Scientific | BICL2051-25mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 25mg |
£212.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2051-50mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 50mg |
£337.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2051-100mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 100mg |
£539.00 | 2025-02-21 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A913194-5mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 5mg |
¥8,674.20 | 2022-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 1mg |
¥1368.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-5mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 5mg |
¥5552.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 10mg |
¥9355.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 500ug |
¥771.00 | 2022-04-26 |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
Riferimento
- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water
Riferimento
- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Silver nitrate Solvents: Water
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Riferimento
- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Acetic acid Solvents: Water
Riferimento
- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
Riferimento
- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
Riferimento
- Process for preparation of imidazole derivatives, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
Riferimento
- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Riferimento
- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials
- 2-Ethoxy-2-propenenitrile
- D-Fructose,1-amino-1-deoxy-
- Glucosamine hydrochloride
- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)
- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:94944-70-4)2-acetyl-5-tetrahydroxybutyl imidazole
Numero d'ordine:LE16779
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:15
Prezzo ($):discuss personally
Email:18501500038@163.com
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole) Prodotti correlati
- 171895-34-4((1S,2R)-1-(1(3)H-Imidazol-4-yl)-propan-1,2,3-triol)
- 849367-24-4(1,2,3,4-BUTANETETROL, 1-(2-METHYL-1H-IMIDAZOL-4-YL)-, (1R,2S,3R)-)
- 2627-70-5(1,2,3-Propanetriol, 1-(1H-imidazol-4-yl)-)
- 97628-95-0(Ethanone, 1-[4-(1,2,3-trihydroxybutyl)-1H-imidazol-2-yl]-)
- 2644-71-5(1,2,3,4-Butanetetrol,1-(1H-imidazol-4-yl)-, [1R-(1R*,2S*,3R*)]- (9CI))
- 95120-07-3(Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-)
- 2322924-85-4(Ethanone, 1-[5-(1,1,2,2-tetrahydroxybutyl)-1H-imidazol-2-yl]-)
- 97749-66-1(2-methyl-a-propyl-1H-Imidazole-5-methanol)
- 1448358-08-4((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole-13C6)
- 171034-28-9(Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1))
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94944-70-4)2-acetyl-5-tetrahydroxybutyl imidazole
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta